4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S2/c1-3-23(4-2)31(28,29)16-10-8-13(9-11-16)17(25)20-19-22-21-18(30-19)14-6-5-7-15(12-14)24(26)27/h5-12H,3-4H2,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGQSHOBIDKGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Nitration of the phenyl ring:
Attachment of the diethylsulfamoyl group: This step involves the reaction of the benzamide with diethylsulfamoyl chloride in the presence of a base like triethylamine to form the desired sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The thiadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of bases.
Cyclization: Cyclization reactions often require strong acids or bases and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzamide core.
Scientific Research Applications
Structural Features
The compound features:
- A thiadiazole ring , which is known for its biological activity.
- A nitrophenyl group , which enhances its pharmacological properties.
- A sulfamoyl moiety , contributing to its solubility and reactivity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiadiazole compounds exhibit significant anti-proliferative effects against various cancer cell lines:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, particularly targeting epidermal growth factor receptor (EGFR) and HER-2 kinases .
- Case Study : In vitro assays demonstrated that the compound exhibited strong anti-proliferation activity against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), with a notable selectivity for cancer cells over healthy cells .
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| MCF-7 | 10 | High |
| SK-BR-3 | 8 | Very High |
| A549 | 15 | Moderate |
| MCF-10A | >50 | Low |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Thiadiazole derivatives are often evaluated for their ability to inhibit bacterial growth.
- Research Findings : Studies indicate that certain derivatives can effectively combat multi-drug resistant bacterial strains, suggesting a potential role in antibiotic development.
Synthesis and Derivatives
The synthesis of 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors.
Synthetic Pathway
The general synthetic pathway includes:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the nitrophenyl group via electrophilic substitution.
- Coupling with diethyl sulfamoyl chloride to yield the final product.
Derivative Exploration
Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example, modifications at the nitrogen or sulfur atoms can lead to compounds with improved solubility or potency.
Drug Development
Given its promising biological activities, further development of this compound as a therapeutic agent is warranted. Future research could focus on:
- In vivo studies to evaluate efficacy and safety profiles.
- Formulation development for optimized delivery methods.
Broader Applications
Exploration into other therapeutic areas such as anti-inflammatory or antiviral applications could also be beneficial, given the diverse mechanisms of action associated with thiadiazole compounds.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The nitro group and thiadiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Thiadiazole vs. Thiazole Derivatives
- 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide ():
- Replaces the 1,3,4-thiadiazole with a thiazole ring.
- Molecular Weight: 460.5 g/mol (vs. undefined for the target compound).
- Key Difference: Thiazole lacks the additional nitrogen atom in the thiadiazole ring, reducing electron-withdrawing effects and altering π-π stacking interactions. This may decrease metabolic stability compared to thiadiazole derivatives .
Thiadiazole Derivatives with Substituent Variations
- N-[4-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl]-3,5-Dinitrobenzamide (): Features a 5-ethyl-thiadiazole and dinitrobenzamide. Likely exhibits stronger electrophilic character compared to the target compound’s single nitro group .
Substituent-Based Comparisons
Sulfamoyl Group Modifications
Pharmacological and Physicochemical Properties
Antioxidant Activity ()
- Compound 9i (N-{5-[(3-Nitrobenzylidene)Amino]-1,3,4-Thiadiazol-2-yl}Sulfonyl Benzamide): Structural similarity: Shares the 3-nitrophenyl and thiadiazole motifs. Demonstrated moderate ABTS•+ radical scavenging activity (61.3% yield, 258–260°C melting point). Suggests that the target compound may also exhibit antioxidant properties, though the diethylsulfamoyl group could modulate efficacy .
Plant Growth Regulation (Evidences 5, 6)
- 1-(Pyridine-4′-Carbonyl)-4-Arylthiosemicarbazides (): Thiosemicarbazides with thiadiazole derivatives show plant growth promotion at low concentrations.
Spectroscopic Signatures
- IR Spectroscopy :
- NMR: The 3-nitrophenyl group in the target compound would show deshielded aromatic protons (~8.0–8.5 ppm), distinct from electron-donating substituents in ’s 9h (dimethylamino group at δ 6.5–7.0 ppm) .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, known for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H21N5O5S |
| Molecular Weight | 405.51 g/mol |
Antimicrobial Activity
- Mechanism : The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives containing this scaffold exhibit significant activity against various bacterial and fungal strains.
- Case Studies :
- A study demonstrated that compounds with nitro substituents showed enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Another investigation highlighted that derivatives of 1,3,4-thiadiazole exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
Anticancer Activity
- Mechanism : The compound’s ability to inhibit specific signaling pathways involved in cancer proliferation has been noted. The presence of the thiadiazole ring is believed to contribute to its cytotoxic effects.
- Research Findings :
- A derivative similar to the target compound showed promising results in inhibiting cancer cell lines in vitro, suggesting potential as an anticancer agent .
- In vivo studies indicated that certain thiadiazole derivatives could reduce tumor size in animal models, with effective dosages leading to significant tumor suppression .
Anti-inflammatory Properties
- Mechanism : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.
- Findings : Research has shown that derivatives of thiadiazole can reduce inflammation markers in cell cultures and animal models, indicating potential therapeutic use in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activities of the compound can be influenced by various substituents on the thiadiazole ring and benzamide structure. Key observations include:
Q & A
Q. What are the standard synthetic routes for preparing 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : React 3-nitrophenyl-substituted thiosemicarbazide with cyclizing agents like POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .
Sulfamoyl Benzamide Coupling : Introduce the diethylsulfamoylbenzamide moiety via nucleophilic acyl substitution. Pyridine is often used as a solvent and acid scavenger when reacting acyl chlorides with the thiadiazole amine .
Purification : Recrystallization from methanol/water mixtures or column chromatography ensures purity. Yields can be optimized by controlling stoichiometry, temperature, and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Confirm substituent positions and amide bond formation. For example, the thiadiazole C2 proton resonates at δ 8.2–8.5 ppm, while the nitrophenyl group shows distinct aromatic splitting .
- IR Spectroscopy : Identify sulfonamide (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
Q. What in vitro models are suitable for preliminary pharmacological screening?
Methodological Answer:
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
- Anticancer Potential : Screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values below 20 µM indicate promising cytotoxicity .
- Enzyme Inhibition : Test PFOR (pyruvate:ferredoxin oxidoreductase) activity in anaerobic bacteria via spectrophotometric NADH oxidation assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal Growth : Recrystallize from DMF/EtOH to obtain diffraction-quality crystals.
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···N or C–H···O bonds) that stabilize the crystal lattice. For example, centrosymmetric dimers via N1–H1···N2 interactions are common in thiadiazole derivatives .
- Electron Density Maps : Resolve nitro group orientation and confirm sulfonamide geometry (e.g., tetrahedral sulfur) .
Q. How to address contradictory bioactivity data in antimicrobial assays?
Methodological Answer:
- Target Redundancy Check : Evaluate if the compound targets multiple enzymes (e.g., PFOR and acps-pptase) to avoid false negatives due to pathway redundancy .
- Resistance Testing : Perform serial passage assays to detect emergent bacterial resistance.
- Synergistic Studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects via checkerboard assays .
Q. What computational strategies predict the compound’s interaction with bacterial PFOR?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to PFOR’s active site (PDB ID: 1B0P). Prioritize poses with hydrogen bonds between the sulfonamide group and Arg114/His125 residues .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and interaction energy profiles .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize nitro and sulfamoyl groups .
Q. How to optimize reaction conditions for improved synthetic yield?
Methodological Answer:
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus pyridine for acylation efficiency. Pyridine often enhances yields by neutralizing HCl .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions.
- Temperature Gradients : Perform kinetic studies at 50–100°C to identify optimal cyclization temperatures for thiadiazole formation .
Q. What analytical methods resolve electronic effects of substituents on bioactivity?
Methodological Answer:
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitro group on reactivity .
- Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic attack sites.
- Comparative SAR : Synthesize analogs with halogens (Cl, F) or methyl groups at the 3-nitrophenyl position and compare IC₅₀ trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
